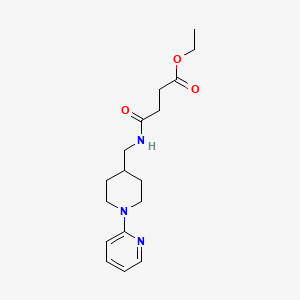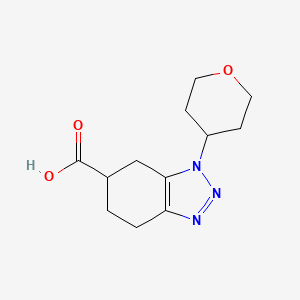![molecular formula C7H15NO2 B2493882 rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol CAS No. 1844859-59-1; 1932594-09-6](/img/structure/B2493882.png)
rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol: is a chiral compound with significant importance in various scientific fields. This compound is characterized by its oxolane ring structure, which is substituted with an isopropylamino group. The compound’s stereochemistry is denoted by the (3r,4s) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxirane and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the oxolane ring. The reaction temperature and pressure are carefully monitored to ensure the desired stereochemistry.
Purification: The resulting product is purified using techniques such as chromatography to obtain the racemic mixture of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rac-[(2R,3R)-3-(Propan-2-yl)oxolan-2-yl]methanamine: This compound shares a similar oxolane ring structure but differs in its stereochemistry and functional groups.
cis-3-hexen-1-ol: Although structurally different, this compound also plays a role in biochemical processes and has applications in plant defense mechanisms.
Uniqueness
rac-(3r,4s)-4-[(propan-2-yl)amino]oxolan-3-ol is unique due to its specific stereochemistry and the presence of the isopropylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
1844859-59-1; 1932594-09-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.202 |
IUPAC Name |
(3S,4R)-4-(propan-2-ylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-6-3-10-4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
WPBQQIDOBHZLMB-RNFRBKRXSA-N |
SMILES |
CC(C)NC1COCC1O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2493799.png)



![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2493804.png)

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![2-difluoromethanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B2493816.png)
![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)


